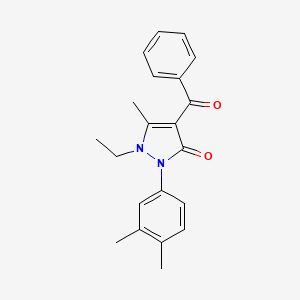
L-Lysine-d8 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-d8 (dihydrochloride) is a deuterium-labeled analogue of L-Lysine dihydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Lysine results in a compound with eight deuterium atoms. This labeling is primarily used in scientific research for tracing and quantitation purposes, particularly in the fields of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the L-Lysine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in L-Lysine with deuterium atoms using deuterated reagents under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, L-Lysine-d8 can be synthesized through a series of chemical reactions, ensuring the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of L-Lysine-d8 (dihydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Using genetically modified microorganisms that can incorporate deuterium into L-Lysine during biosynthesis.
Chemical Catalysis: Employing catalysts that facilitate the incorporation of deuterium into the L-Lysine molecule
Analyse Des Réactions Chimiques
Types of Reactions: L-Lysine-d8 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino groups in L-Lysine-d8 can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives
Applications De Recherche Scientifique
L-Lysine-d8 (dihydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of L-Lysine and its metabolites.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of L-Lysine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-Lysine-containing drugs.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mécanisme D'action
The mechanism of action of L-Lysine-d8 (dihydrochloride) is similar to that of L-Lysine. It acts as a precursor for protein synthesis and is involved in various metabolic pathways. The deuterium labeling does not significantly alter its biological activity but allows for precise tracing and quantitation in research studies. The molecular targets and pathways involved include:
Protein Synthesis: L-Lysine is incorporated into proteins during translation.
Metabolic Pathways: Involved in the synthesis of carnitine, which is essential for fatty acid metabolism
Comparaison Avec Des Composés Similaires
L-Lysine-d8 (dihydrochloride) can be compared with other deuterium-labeled amino acids, such as:
L-Arginine-d8 (dihydrochloride): Another deuterium-labeled amino acid used in metabolic studies.
L-Leucine-d10 (dihydrochloride): Used for tracing protein synthesis and metabolism.
L-Valine-d8 (dihydrochloride): Employed in studies of branched-chain amino acid metabolism.
Uniqueness: L-Lysine-d8 (dihydrochloride) is unique due to its specific labeling pattern, which allows for detailed studies of L-Lysine metabolism and its role in various biological processes. Its stability and incorporation into proteins make it a valuable tool in research .
Propriétés
Formule moléculaire |
C6H16Cl2N2O2 |
|---|---|
Poids moléculaire |
227.16 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2;; |
Clé InChI |
JBBURJFZIMRPCZ-YSVSKNHBSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


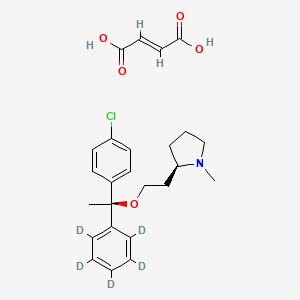


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
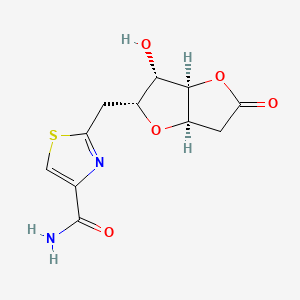
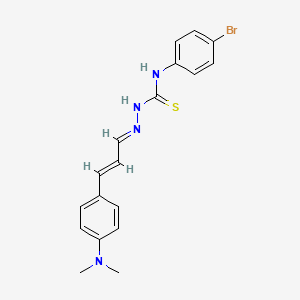
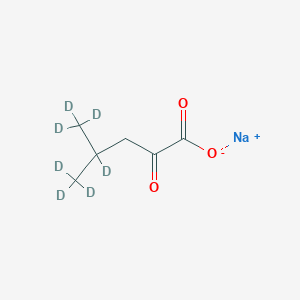
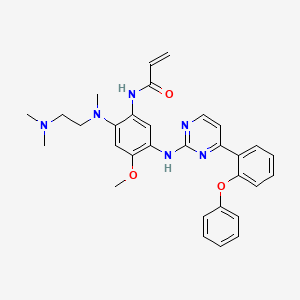
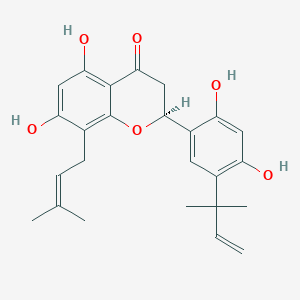
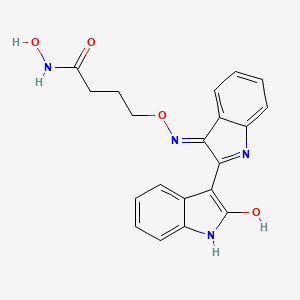
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
